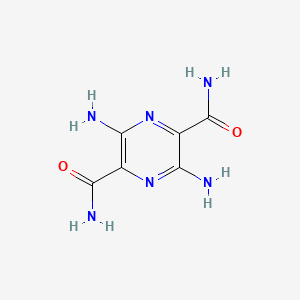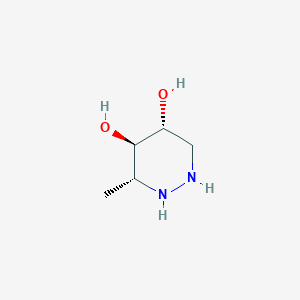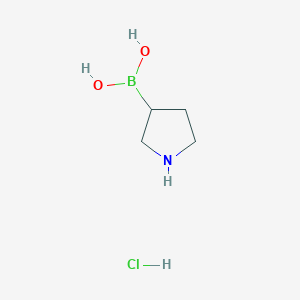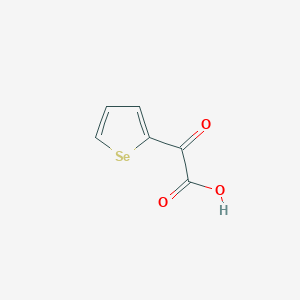![molecular formula C9H6N4OS B13109208 4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one is a heterocyclic compound that combines the structural features of benzothiazole and triazole. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with propargyl bromide to form an intermediate, which then undergoes a cycloaddition reaction with azide to yield the desired triazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly against breast, lung, colon, and ovarian cancer cell lines.
作用機序
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
2-(4-Aminophenyl)benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
1,2,3-Triazole derivatives: Widely studied for their biological activities, including anticancer and antimicrobial properties
Uniqueness
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one is unique due to its combined structural features of benzothiazole and triazole, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .
特性
分子式 |
C9H6N4OS |
|---|---|
分子量 |
218.24 g/mol |
IUPAC名 |
4-(1,3-benzothiazol-2-yl)-1,2-dihydrotriazol-5-one |
InChI |
InChI=1S/C9H6N4OS/c14-8-7(11-13-12-8)9-10-5-3-1-2-4-6(5)15-9/h1-4H,(H2,11,12,13,14) |
InChIキー |
GOERRCYFMVVAHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NNNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)





![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)

![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)


![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)

